Cycloheptanone (2,4-dinitrophenyl)hydrazone
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Overview
Description
Cycloheptanone (2,4-dinitrophenyl)hydrazone is an organic compound with the molecular formula C13H16N4O4. It is a derivative of cycloheptanone, where the carbonyl group has reacted with 2,4-dinitrophenylhydrazine to form a hydrazone. This compound is often used in organic chemistry for the identification and characterization of carbonyl compounds due to its ability to form crystalline derivatives with distinct melting points .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptanone (2,4-dinitrophenyl)hydrazone is typically synthesized through a condensation reaction between cycloheptanone and 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using methanol as a solvent. The general reaction is as follows:
Cycloheptanone+2,4-dinitrophenylhydrazine→Cycloheptanone (2,4-dinitrophenyl)hydrazone+H2O
The product is then purified by recrystallization .
Industrial Production Methods: The focus is on optimizing yield and purity through controlled reaction parameters and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: Cycloheptanone (2,4-dinitrophenyl)hydrazone primarily undergoes nucleophilic addition-elimination reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can oxidize the hydrazone to form corresponding oximes or other derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the hydrazone back to the parent carbonyl compound.
Substitution: Under acidic or basic conditions, the hydrazone can undergo substitution reactions to form various derivatives.
Major Products: The major products formed from these reactions include oximes, reduced carbonyl compounds, and substituted hydrazones, depending on the reagents and conditions used .
Scientific Research Applications
Cycloheptanone (2,4-dinitrophenyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent for the identification and characterization of carbonyl compounds.
Biology: Employed in biochemical assays to detect and quantify carbonyl-containing biomolecules.
Medicine: Investigated for potential therapeutic applications due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of cycloheptanone (2,4-dinitrophenyl)hydrazone involves nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon of cycloheptanone, followed by elimination of water to form the hydrazone. This reaction is an example of an addition-elimination mechanism, where the nucleophilic nitrogen adds to the electrophilic carbonyl carbon, and water is eliminated to form the stable hydrazone product .
Comparison with Similar Compounds
- Cyclohexanone (2,4-dinitrophenyl)hydrazone
- Cyclopentanone (2,4-dinitrophenyl)hydrazone
- 2-Heptanone (2,4-dinitrophenyl)hydrazone
Comparison: Cycloheptanone (2,4-dinitrophenyl)hydrazone is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered and five-membered ring analogs. This uniqueness can influence its reactivity and the stability of its derivatives, making it a valuable compound for specific applications in organic synthesis and analytical chemistry .
Biological Activity
Cycloheptanone (2,4-dinitrophenyl)hydrazone is a member of the hydrazone class of compounds, which are known for their diverse biological activities. This compound is synthesized through the condensation reaction of cycloheptanone with 2,4-dinitrophenylhydrazine. The biological properties of hydrazones, including their antimicrobial, anticancer, anti-inflammatory, and antiviral activities, have been extensively studied. This article presents a detailed overview of the biological activity associated with this compound based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the following steps:
- Reactants : Cycloheptanone and 2,4-dinitrophenylhydrazine.
- Reaction Conditions : The reaction is usually conducted under reflux conditions in an appropriate solvent.
- Characterization : The resulting hydrazone is characterized using techniques such as NMR spectroscopy and IR spectroscopy to confirm the formation of the C=N bond characteristic of hydrazones.
Antimicrobial Activity
Hydrazones, including this compound, have demonstrated significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds:
Compound Name | Bacterial Strain | MIC (µg/ml) |
---|---|---|
Cycloheptanone (2,4-DNPH) | Escherichia coli | 100 |
Salmonella typhi | 25 | |
Streptococcus faecalis | 20 |
Research shows that the compound exhibits higher activity at elevated concentrations but becomes inactive at lower concentrations .
Anticancer Activity
Hydrazones are also being explored for their anticancer potential. Several studies have reported that derivatives of hydrazones exhibit cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).
- IC50 Values : Some derivatives have shown IC50 values ranging from 4 to 17 µM against different cancer cell lines .
Anti-inflammatory and Analgesic Activities
This compound has been evaluated for its anti-inflammatory and analgesic properties. Studies indicate that certain hydrazones can inhibit inflammatory pathways and reduce pain responses in animal models .
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by Kutama et al. synthesized several hydrazones derived from 2,4-dinitrophenylhydrazine and tested them against common pathogenic bacteria. The results highlighted significant antibacterial activity against Salmonella typhi and Streptococcus faecalis with average inhibition zones reaching up to 30 mm at optimal concentrations . -
Anticancer Evaluation :
A series of studies focusing on aryl hydrazones reported substantial anticancer activity with some compounds exhibiting IC50 values as low as 6.7 nM against breast cancer cell lines . This suggests that modifications in the hydrazone structure can enhance their biological efficacy.
Properties
CAS No. |
3349-73-3 |
---|---|
Molecular Formula |
C13H16N4O4 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
N-(cycloheptylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C13H16N4O4/c18-16(19)11-7-8-12(13(9-11)17(20)21)15-14-10-5-3-1-2-4-6-10/h7-9,15H,1-6H2 |
InChI Key |
XRCNVUBUAKTTPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC1 |
Origin of Product |
United States |
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